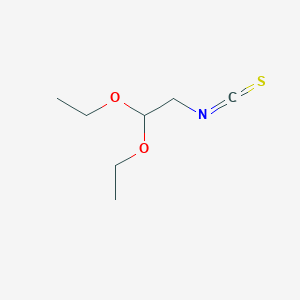
1,1-Diethoxy-2-isothiocyanatoethane
説明
1,1-Diethoxy-2-isothiocyanatoethane is a chemical compound with the molecular formula C7H13NO2S . It has a molecular weight of 175.25 . The IUPAC name for this compound is 1,1-diethoxy-2-isothiocyanatoethane .
Molecular Structure Analysis
The InChI code for 1,1-Diethoxy-2-isothiocyanatoethane is1S/C7H13NO2S/c1-3-9-7(10-4-2)5-8-6-11/h7H,3-5H2,1-2H3 . Unfortunately, the specific 3D structure or 2D Mol file for this compound is not available in the search results. Physical And Chemical Properties Analysis
1,1-Diethoxy-2-isothiocyanatoethane has a molecular weight of 175.25 . Unfortunately, the search results do not provide further information on its physical and chemical properties.科学的研究の応用
Diesel Engine Emission Improvement
1,1-Diethoxyethane, derived from bio-ethanol, shows promise as a diesel fuel additive for reducing pollutant emissions. Its production via an acid-catalyzed process and subsequent application in diesel engines led to a marked reduction in exhaust smoke, although it slightly increased fuel consumption due to the total oxygen content in the blend. The study highlights the additive's potential in improving environmental performance of diesel engines without significantly affecting gaseous pollutant emissions (Frusteri et al., 2007).
Efficient Synthesis Methods
Efficient synthesis of 1,1-Diethoxyethane via sequential reactions of ethanol has been achieved using silica-supported copper and H-Y zeolite catalysts. This method highlights a high yield production pathway from ethanol, showcasing the compound's versatility and applications in various fields, including as a green solvent or intermediate in organic synthesis (Xiaohui He & Haichao Liu, 2014).
Catalytic Valorization of Bioethanol
The conversion of ethanol into 1,1-diethoxyethane and other compounds over Cu-Mg-Al mixed oxide catalysts derived from LDH precursors has been studied, emphasizing the compound's role in the valorization of bioethanol. This research outlines the optimum conditions for yields and proposes a reaction scheme for the transformation, highlighting the negative effect of water on the process (Marcu et al., 2009).
Glucosinolate Hydrolysis
Research into glucosinolate hydrolysis, producing various isothiocyanates and nitriles, is of interest for both organic synthesis and biological activities. This work provides insights into isolating and purifying these hydrolysis products, contributing to the broader understanding and application of such compounds in scientific research (Vaughn & Berhow, 2004).
Modified Carbohydrates Synthesis
The synthesis of modified carbohydrates via conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, including derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, showcases the compound's utility in creating carbohydrate analogues. This research opens new avenues for the development of novel molecules with potential applications in medicinal chemistry and materials science (Valdersnes et al., 2012).
Safety And Hazards
特性
IUPAC Name |
1,1-diethoxy-2-isothiocyanatoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-3-9-7(10-4-2)5-8-6-11/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRRRCJCXROIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN=C=S)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxy-2-isothiocyanatoethane | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

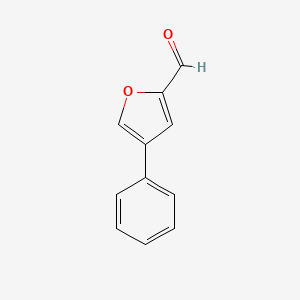
![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)

![5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2999522.png)
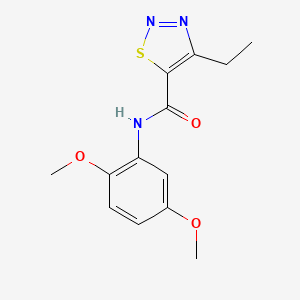
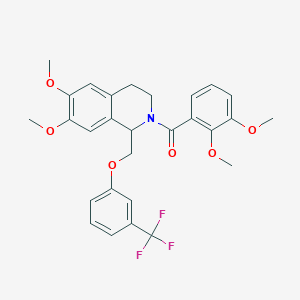
![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)
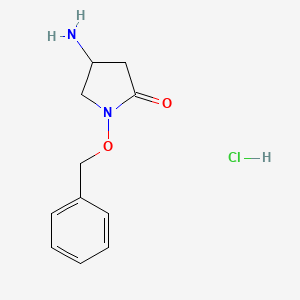
![N-(2,6-difluorophenyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2999530.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2999531.png)
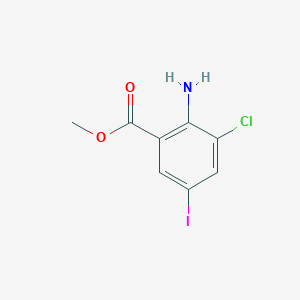
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)
![5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2999536.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2999537.png)